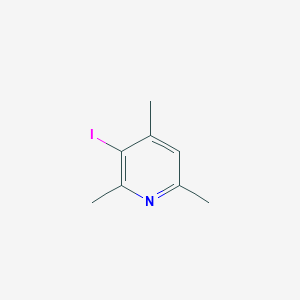
dl-Alanyl-dl-serine
Vue d'ensemble
Description
Dl-Alanyl-dl-serine (CAS 3062-19-9, C6H12N2O4) is a white crystalline powder. It is a dipeptide derivative that plays a crucial role in the synthesis of peptides and proteins. It is commonly used as a building block in peptide chemistry .
Synthesis Analysis
The synthesis of dl-Alanyl-dl-serine involves the d-alanylation pathway. The d-alanyl carrier protein ligase DltA from Staphylococcus aureus, a d-alanyl carrier protein ligase, is the first protein in this pathway . The crystal structure of DltA reveals the unique molecular details of the catalytic center and the role of the P-loop .Molecular Structure Analysis
The molecular formula of dl-Alanyl-dl-serine is C6H12N2O4. The InChI is 1S/C6H12N2O4/c1-3(7)5(10)8-4(2-9)6(11)12/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12) and the Canonical SMILES is CC(C(=O)NC(CO)C(=O)O)N .Chemical Reactions Analysis
Protolytic equilibria in aqueous solutions of dl-Alanyl-dl-serine have been studied by means of potentiometry and calorimetry. The dissociation constants and thermal effects of this reaction of the dipeptide are determined .Physical And Chemical Properties Analysis
Dl-Alanyl-dl-serine has a melting point of 209-214 °C (decomp) and a boiling point of 486.7±45.0 °C (Predicted). Its density is 1.354±0.06 g/cm3 (Predicted) .Applications De Recherche Scientifique
Thermochemistry of Peptides
The standard enthalpies of formation of dl-Alanyl-dl-serine and the products of its dissociation in an aqueous solution have been calculated . These values are key quantities in the thermochemistry of peptides and allow for rigorous thermodynamic calculations in systems with dl-Alanyl-dl-serine .
Biomedical Importance
Peptides like dl-Alanyl-dl-serine are of great biomedical importance, especially in endocrinology . Many of the most important human hormones are peptides .
Creation of New Materials
Studying different types of systems consisting of bioorganic molecules like dl-Alanyl-dl-serine is a main task of modern physical chemistry . This research creates preconditions for the creation of promising new materials with desired properties .
Biosensors
Systems consisting of bioorganic molecules like dl-Alanyl-dl-serine can act as biosensors . These systems can detect the presence of other biological molecules, making them useful in various fields such as medicine and environmental monitoring .
Drug Carriers
Bioorganic molecules like dl-Alanyl-dl-serine can also act as drug carriers . They can be used to deliver drugs to specific parts of the body, improving the effectiveness of treatments and reducing side effects .
Optical Filters
Systems consisting of bioorganic molecules like dl-Alanyl-dl-serine can act as optical filters . These systems can control the transmission of light in certain wavelengths, making them useful in various optical devices .
Buffer Systems in Biological Applications
The second dissociation constants pK2 of the NH3+ charge center of the alanylpeptides, including dl-Alanyl-dl-serine, were determined at ten temperatures in the range, 5–50°C . These compounds were found to be suitable as buffers in the pH range (7–9), which is crucial in many biological applications .
Thermodynamics of Solute-Solvent Interaction
The thermodynamics of the solute-solvent interaction of dl-Alanyl-dl-serine is interpreted in terms of the mixture model . This understanding can help in predicting the behavior of these molecules in different solvents .
Mécanisme D'action
Target of Action
The primary target of dl-Alanyl-dl-serine is the D-alanyl carrier protein ligase DltA . This enzyme is part of the dlt operon, which is involved in the d-alanylation of teichoic acids in the cell wall of Gram-positive bacteria . The d-alanylation process plays crucial roles in bacterial physiology and virulence .
Mode of Action
dl-Alanyl-dl-serine interacts with its target, DltA, by serving as a substrate for the enzyme . The enzyme DltA catalyzes the formation of D-alanyl-D-serine from D-alanine and D-serine in the presence of ATP . This reaction results in the formation of D-alanyl-D-serine, ADP, and phosphate .
Biochemical Pathways
The formation of D-alanyl-D-serine is part of the d-alanylation pathway, which is involved in the modification of teichoic acids in the cell wall of Gram-positive bacteria . This pathway is mediated by the action of four proteins encoded by the dlt operon, DltABCD . The product of this pathway, D-alanyl-D-serine, can be incorporated into the peptidoglycan pentapeptide instead of the usual D-alanyl-D-alanine dipeptide .
Pharmacokinetics
Information on the pharmacokinetics of dl-Alanyl-dl-serine is currently limited. The standard enthalpies of formation of dl-alanyl-dl-serine and the products of its dissociation in an aqueous solution have been determined . These thermodynamic properties can influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
The result of the action of dl-Alanyl-dl-serine is the formation of D-alanyl-D-serine, which can be incorporated into the peptidoglycan pentapeptide in the cell wall of Gram-positive bacteria . This modification plays crucial roles in bacterial physiology and virulence .
Action Environment
The action of dl-Alanyl-dl-serine is influenced by environmental factors such as temperature and ionic strength . These factors can affect the dissolution of the compound in water and aqueous KOH solutions, thereby influencing its action, efficacy, and stability .
Orientations Futures
Propriétés
IUPAC Name |
2-(2-aminopropanoylamino)-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4/c1-3(7)5(10)8-4(2-9)6(11)12/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWKGIFRRBGCJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10952884 | |
| Record name | N-(2-Amino-1-hydroxypropylidene)serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10952884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dl-Alanyl-dl-serine | |
CAS RN |
3062-19-9, 3303-41-1 | |
| Record name | Alanylserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3062-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-DL-Alanyl-DL-serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003062199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC163069 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3062-19-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Amino-1-hydroxypropylidene)serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10952884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DL-alanyl-DL-serine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[bicyclo[3.3.1]nonane-3,2'-oxiran]-7-one](/img/structure/B1654941.png)
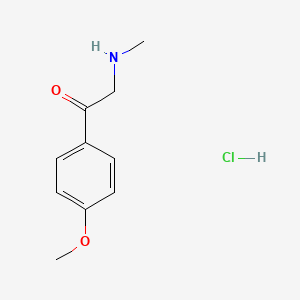

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one](/img/structure/B1654948.png)
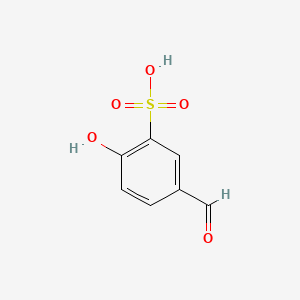
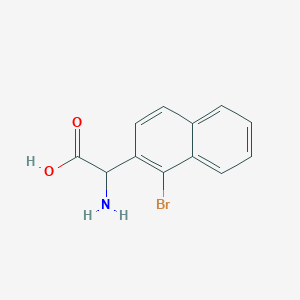
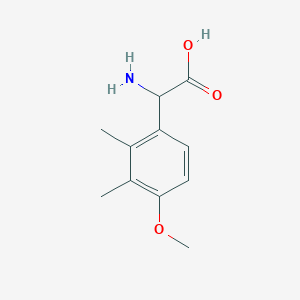
![1,3-Benzodioxol-5-ol, 6-[(2,3-dimethoxyphenyl)-1-pyrrolidinylmethyl]-](/img/structure/B1654954.png)
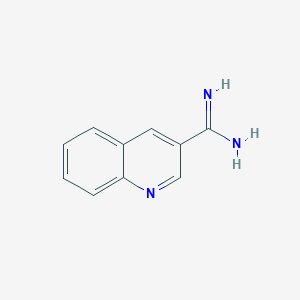

![4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B1654957.png)
![5-[(E)-(hydroxyimino)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1654960.png)
